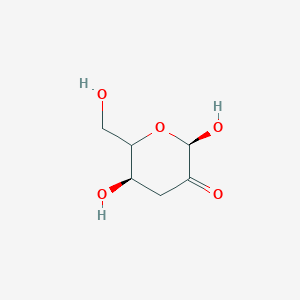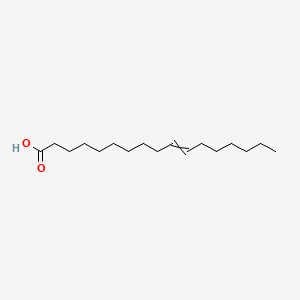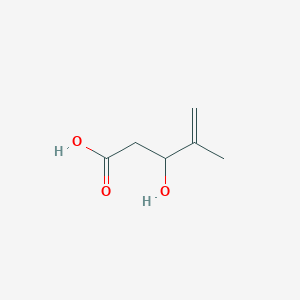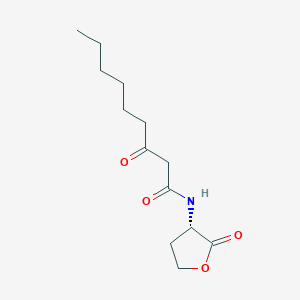![molecular formula C10H7FN2O4S2 B12436348 2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B12436348.png)
2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C10H7FN2O4S2. It is known for its unique structure, which includes a fluorine atom, a thiazole ring, and a sulfamoyl group attached to a benzoic acid core. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the benzoic acid derivative. The thiazole ring is then attached through a cyclization reaction involving thiourea and a halogenated precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing the fluorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The thiazole ring and sulfamoyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-(1,3-thiazol-2-ylethynyl)benzoic acid: Similar structure but with an ethynyl group instead of a sulfamoyl group.
2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid: Contains a tetrazole ring instead of a thiazole ring.
Uniqueness
2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid is unique due to its combination of a fluorine atom, thiazole ring, and sulfamoyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Propiedades
Fórmula molecular |
C10H7FN2O4S2 |
|---|---|
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
2-fluoro-5-(1,3-thiazol-2-ylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H7FN2O4S2/c11-8-2-1-6(5-7(8)9(14)15)19(16,17)13-10-12-3-4-18-10/h1-5H,(H,12,13)(H,14,15) |
Clave InChI |
XOMFKJWUTSOYHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)NC2=NC=CS2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12436276.png)

![8,8-dimethyl-7-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione](/img/structure/B12436286.png)


![cyclopenta-1,3-diene;dicyclohexyl-[(1S)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron](/img/structure/B12436304.png)






